Barium pentyl phosphate
Description
Contextualization within Inorganic-Organic Hybrid Phosphates
Barium pentyl phosphate (B84403) is classified as an inorganic-organic hybrid compound. This class of materials is characterized by the presence of both inorganic and organic components linked at a molecular level. rsc.org In the case of barium pentyl phosphate, the structure consists of an inorganic barium cation (Ba²⁺) and an organic monopentyl phosphate anion [(C₅H₁₁O)PO₃]²⁻. nih.gov The organic component is an ester of phosphoric acid, where one of the acidic hydroxyl groups is replaced by a pentyl group. nih.govwikipedia.org
The design and synthesis of such hybrid materials are a subject of intensive research due to their potential to combine the properties of both organic and inorganic moieties, leading to interesting structural, physical, and chemical characteristics. rsc.orgacs.org These materials can form diverse structures, from simple salts to complex, multidimensional frameworks. core.ac.uk The study of compounds like this compound contributes to the broader understanding of how to design and control the properties of these hybrid systems.
Historical Perspective on Related Barium and Phosphate Ester Chemistry
The investigation of this compound builds upon long-standing research in two distinct but related fields: the chemistry of inorganic barium phosphates and the chemistry of organic phosphate esters.
Inorganic barium phosphates, such as tribarium diphosphate (B83284) (Ba₃(PO₄)₂), are well-known compounds used in the manufacturing of ceramics, specialty glasses for applications like pulsed lasers, and phosphors for electronic displays. pw.livewikipedia.org Their structural properties have been a subject of scientific inquiry for many years, with crystal structures for various forms like BaHPO₄ and Ba(H₂PO₄)₂ being determined through techniques like X-ray diffraction. nist.govbiointerfaceresearch.com Early synthetic methods often involved the reaction of a soluble barium salt or barium hydroxide (B78521) with phosphoric acid. prepchem.com
Concurrently, the field of organic chemistry has extensively studied phosphate esters—organophosphorus compounds with a central phosphate molecule bonded to alkyl or aromatic groups. wikipedia.org These esters are fundamental to life, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer via adenosine (B11128) triphosphate (ATP). wikipedia.org The synthesis of phosphate esters historically involved reactions with reagents like phosphoryl chloride, and the resulting acidic products were often isolated and purified as their stable barium salts. rsc.org This historical use of barium salts in the purification of biologically relevant phosphate esters provides an early link between barium and phosphate ester chemistry.
Rationale for Advanced Investigation of this compound Systems
The motivation for investigating this compound and related systems stems from their properties as surfactants. A surfactant molecule typically has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In this compound, the charged phosphate group acts as the hydrophilic head, while the pentyl (or amyl) alkyl chain provides the hydrophobic tail. nih.gov
The investigation of this compound systems, therefore, provides a model for understanding the fundamental principles of self-assembly and intermolecular interactions in amphiphilic molecules. This knowledge is valuable for developing new materials with tailored surfactant properties for a range of industrial applications.
Data Tables
The following tables provide summarized data for this compound based on available chemical information.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | Phosphoric acid, monopentyl ester, barium salt (1:1) | nih.gov |
| Synonyms | This compound, Barium amyl phosphate | nih.gov |
| CAS Number | 34296-07-6 | nih.govchemicalbook.com |
| Molecular Formula | C₅H₁₁BaO₄P | nih.gov |
| EC Number | 251-924-8 | nih.gov |
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 302.4 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Heavy Atom Count | 11 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 161 | nih.gov |
Direct Synthesis Approaches
Direct synthesis methods are the most straightforward routes for the preparation of this compound. These approaches typically involve the reaction of soluble barium precursors with pentyl phosphate sources in a liquid medium, leading to the formation of the desired product.
Precipitation is a widely utilized technique for synthesizing inorganic and organometallic salts like this compound due to its simplicity and scalability. mdpi.com This method relies on the reaction of precursors in a solution to form a product that is insoluble under the given conditions, thus precipitating out.
The core of the precipitation method is the chemical reaction between a soluble barium salt and a source of pentyl phosphate ions. A common approach involves dissolving a barium source, such as barium chloride (BaCl₂) or barium hydroxide (Ba(OH)₂), in a suitable solvent, typically water. extramarks.comprepchem.com To this solution, a pentyl phosphate precursor, such as pentyl phosphoric acid or one of its soluble salts (e.g., sodium pentyl phosphate), is added, often dropwise, while stirring continuously. extramarks.comprepchem.com The reaction leads to the formation of a white precipitate of this compound. marz-kreations.combrainly.inbrainly.com
The general chemical equation for the reaction using barium chloride and disodium (B8443419) pentyl phosphate can be represented as:
BaCl₂ (aq) + Na₂(C₅H₁₁PO₄) (aq) → Ba(C₅H₁₁PO₄) (s) + 2 NaCl (aq)
After the reaction is complete, the solid product is separated from the solution by filtration, washed multiple times with deionized water to remove any unreacted precursors and soluble by-products, and finally dried to obtain the pure this compound powder. prepchem.comgoogle.com
The physicochemical properties of the precipitated this compound are highly dependent on the reaction conditions. Key parameters that must be controlled include pH, temperature, and the concentration of reactants.
pH: The pH of the reaction medium is a critical factor that influences the nucleation and growth of the precipitate. ugr.es For phosphate precipitation, pH affects the speciation of the phosphate ions in the solution. nih.govcore.ac.uk Studies on similar compounds have shown that adjusting the pH can significantly alter particle size and morphology. chalcogen.roresearchgate.netjocpr.com For instance, in the synthesis of barium phosphates, different pH values (ranging from 7 to 11) resulted in nanoparticles with varying average crystallite sizes. chalcogen.roresearchgate.net Maximum inhibition of precipitation for barium sulfate (B86663) in the presence of phosphonates, which are structurally related to organophosphates, was observed around pH 8. researchgate.net It is expected that for this compound, optimal precipitation would occur in a neutral to alkaline pH range to ensure the complete deprotonation of the pentyl phosphoric acid precursor.
Temperature: Temperature affects both the solubility of the product and the kinetics of the precipitation reaction. researchgate.net An increase in temperature can lead to a decrease in the solubility of some barium salts, promoting precipitation. researchgate.net However, it also increases the rate of crystal growth, which can lead to larger particles. mdpi.com For example, in the synthesis of barium cetyl phosphate, the reaction is typically carried out at an elevated temperature (70-80°C) to ensure a uniform dispersion and complete reaction. prepchem.com Conversely, studies on calcium phosphate have shown that higher reaction temperatures can lead to the formation of smaller, more stable crystalline phases. mdpi.com The optimal temperature for this compound synthesis would need to be determined empirically to balance reaction rate, yield, and desired particle characteristics.
Concentration: The concentration of the barium and pentyl phosphate precursors in the solution directly impacts the level of supersaturation, which is the driving force for nucleation and crystal growth. rsc.org Higher concentrations generally lead to a faster precipitation rate and the formation of a larger number of smaller particles. nih.gov However, excessively high concentrations can also lead to the formation of amorphous precipitates or uncontrolled agglomeration. quora.com Careful control over the rate of addition of one reactant to the other is crucial for maintaining a consistent level of supersaturation and achieving a narrow particle size distribution. extramarks.com
Table 1: Hypothetical Influence of Reaction Parameters on this compound Precipitation
| Parameter | Condition | Expected Outcome on Particle Size | Expected Effect on Yield |
|---|---|---|---|
| pH | Low (Acidic) | Larger, irregular particles | Lower |
| Neutral (~7-8) | Smaller, more uniform particles | High | |
| High (Alkaline) | Potential for very fine nanoparticles | Very High | |
| Temperature | Low | Smaller particles, slower reaction | Lower |
| Moderate | Optimal balance of size and crystallinity | High | |
| High | Larger particles, faster reaction | High | |
| Concentration | Low | Larger crystals, slow precipitation | Lower |
| High | Smaller particles, rapid precipitation | High |
Precipitation Methods
Role of Solvents and Additives in Controlling Precipitation
The choice of solvent can significantly influence the precipitation process by altering the solubility of reactants and products, as well as modifying the intermolecular interactions at the crystal surface. mdpi.com While water is the most common solvent, mixed solvent systems, such as water-ethanol or water-propanol mixtures, can be used to control particle size and morphology. mdpi.commdpi.com The presence of an organic co-solvent generally decreases the dielectric constant of the medium, which can affect nucleation rates and the ultimate size of the precipitated particles. mdpi.com
Additives, such as surfactants or polymeric stabilizers, can be introduced into the reaction mixture to control crystal growth and prevent agglomeration. researchgate.net These molecules can adsorb onto the surface of the growing nanoparticles, sterically or electrostatically hindering further growth and aggregation. researchgate.net The use of such additives is a common strategy for producing stable nanoparticle dispersions. classicsolvents.com For instance, phosphonates and polymers containing carboxylic or phosphate groups are known to inhibit the uncontrolled precipitation of barium sulfate, a related sparingly soluble salt. researchgate.net
The sol-gel method is a versatile bottom-up approach for synthesizing nanostructured materials, including metal phosphates. pnnl.govmdpi.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound, a sol-gel synthesis could potentially involve the hydrolysis and condensation of a barium alkoxide and a pentyl phosphate precursor in a controlled manner.
The process would typically start with dissolving a barium precursor, such as barium acetate, and a phosphate source in a suitable solvent. rsc.orgresearchgate.net A gelling agent or catalyst is often added to initiate the formation of a three-dimensional network structure (the gel). The entrapped solvent is then removed from the gel, often through drying or calcination, to yield a solid material. This method allows for excellent control over the chemical homogeneity and microstructure of the final product at a molecular level. mdpi.com Sol-gel synthesis is particularly advantageous for producing thin films or highly porous, nanostructured powders with a narrow particle size distribution. rsc.orgnih.gov
Hydrothermal and solvothermal methods are crystallization techniques carried out in a closed system (an autoclave) at elevated temperatures and pressures. rsc.orgchemistryjournal.net When the solvent is water, the process is termed hydrothermal, and when an organic solvent is used, it is called solvothermal. researchgate.net These methods are particularly effective for synthesizing highly crystalline, well-defined nanoparticles. rsc.org
For this compound, a hydrothermal or solvothermal approach would involve heating a mixture of the barium and pentyl phosphate precursors in the chosen solvent above its boiling point. The increased temperature and pressure enhance the solubility of the reactants and facilitate the dissolution and recrystallization processes, leading to the formation of stable, crystalline phases. researchgate.net By carefully controlling the temperature, pressure, reaction time, and precursor concentrations, it is possible to tailor the size, shape, and crystal structure of the resulting particles. researchgate.netmdpi.com For example, hydrothermal synthesis has been successfully employed to produce various barium-containing compounds, such as barium titanate and barium sulfate, with specific morphologies. rsc.orgresearchgate.net This suggests its potential applicability for the synthesis of crystalline this compound.
Table 2: Comparison of Direct Synthesis Approaches for this compound
| Synthesis Method | Typical Temperature | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Precipitation | Room Temp. to <100°C | Simple, scalable, rapid | Difficult to control particle size and morphology |
| Sol-Gel | Room Temp. to moderate | Excellent homogeneity, nanostructured forms | Often requires post-synthesis heat treatment |
| Hydrothermal/Solvothermal | High (>100°C) | High crystallinity, good morphology control | Requires specialized high-pressure equipment |
Thermolysis-Based Preparations of Related Barium Phosphates and Potential Adaptations for Organic Derivatives
Thermolysis, or thermal decomposition, is a synthetic route that utilizes heat to induce chemical breakdown and recombination of precursors into a desired product. While direct thermolysis of a mixture of barium salts and pentyl phosphate precursors to form this compound is not a commonly documented method, the principles of thermolysis in the synthesis of inorganic barium phosphates can be adapted for its organic derivatives.
In the synthesis of inorganic barium phosphates, high temperatures are applied to precursors like barium carbonate and metaphosphoric acid to yield barium phosphate. This process relies on the thermal decomposition of the precursors and the subsequent reaction of the resulting species.
Adaptation for this compound:
A potential adaptation of this method for this compound could involve the controlled thermal decomposition of a carefully selected precursor complex. This complex would ideally contain barium, phosphorus, and pentyl groups in a single molecule or a homogeneous mixture. The thermolysis would need to be conducted under an inert atmosphere to prevent oxidation of the organic pentyl moiety. The temperature would be a critical parameter, needing to be high enough to induce the desired reaction but low enough to avoid the complete decomposition of the pentyl chains.
A hypothetical two-step approach could be envisioned:
Precursor Synthesis: A barium salt is reacted with a pentyl-containing phosphoric acid derivative to form a stable precursor complex.
Controlled Thermolysis: The isolated precursor is then heated under vacuum or in an inert atmosphere. The heat would facilitate the removal of volatile byproducts and the formation of the this compound salt.
The success of this method would be highly dependent on the thermal stability of the pentyl phosphate group and the ability to control the reaction to prevent unwanted side reactions or decomposition.
Indirect or Precursor-Mediated Synthesis
Indirect synthetic routes, which involve the formation of an intermediate precursor that is subsequently converted to the final product, offer greater control over the reaction and the final product's properties.
One indirect approach involves the functionalization of a pre-existing inorganic barium phosphate scaffold. This method is conceptually similar to surface modification techniques used in materials science. The process would begin with the synthesis of a porous or high-surface-area barium phosphate material.
The subsequent functionalization could be attempted by reacting the barium phosphate scaffold with a pentyl-containing reagent. For this to be effective, the surface of the barium phosphate would need to possess reactive sites, such as hydroxyl groups, that can react with a suitable pentylating agent. However, the covalent attachment of pentyl groups directly to the phosphate scaffold to form a true this compound salt via this method is challenging due to the inert nature of the inorganic phosphate surface. This approach is more commonly employed for surface modification rather than the bulk synthesis of an organophosphate compound. researchgate.netnih.gov
A more direct and plausible indirect method involves the reaction of a pentyl phosphate ester with a barium salt or oxide. This is a classic acid-base or precipitation reaction and is analogous to the synthesis of other metal alkyl phosphates. A detailed procedure for a similar compound, barium cetyl phosphate, has been documented and can serve as a model for the synthesis of this compound. prepchem.com
The synthesis can be outlined in the following steps:
Preparation of Pentyl Phosphate: Pentyl phosphate can be prepared by reacting pentanol (B124592) with a phosphorylating agent like phosphorus pentoxide or phosphoryl chloride. The resulting product is often a mixture of mono- and di-pentyl phosphates.
Neutralization: The pentyl phosphate mixture is dispersed in water and neutralized with a base, such as sodium hydroxide, to form the soluble sodium pentyl phosphate salt. The pH is carefully controlled during this step. prepchem.com
Precipitation: An aqueous solution of a soluble barium salt, such as barium chloride, is then slowly added to the sodium pentyl phosphate solution. prepchem.com This results in the precipitation of the insoluble this compound.
Isolation and Purification: The precipitate is collected by filtration, washed with water to remove any soluble impurities, and then dried to yield the final product. prepchem.com
The reaction can be represented by the following general equation:
2(C₅H₁₁O)PO₃H₂ + 3BaCl₂ → Ba₃(PO₄)₂(C₅H₁₁)₂ + 6HCl
A variation of this method could involve the use of barium hydroxide or barium oxide, which would react directly with the acidic pentyl phosphate. prepchem.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Pentyl Phosphate | Barium Chloride | This compound | Precipitation |
| Pentyl Phosphate | Barium Hydroxide | This compound | Acid-Base |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances.
Solvent-free synthesis is a key aspect of green chemistry, as it reduces waste and the environmental impact associated with solvent use. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of the precursors in the solid state or as a melt. rsc.orgnsf.govmdpi.com
A potential solvent-free method could be a mechanochemical reaction. In this technique, the solid reactants, for example, a barium salt and a solid form of pentyl phosphate, are ground together in a ball mill. The mechanical energy provides the activation energy for the reaction to occur. This method has been successfully used for the synthesis of various metal phosphates and other inorganic materials.
Another approach could be a melt synthesis, where the reactants are heated above their melting points to form a reactive liquid phase without the need for a solvent. The viability of this method would depend on the melting points and thermal stability of the reactants.
Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. While enzymes are highly efficient and specific, their application in the synthesis of organophosphates is more commonly associated with hydrolysis rather than formation. researchgate.netnih.govresearchgate.net However, bio-inspired synthesis offers a promising green alternative.
A bio-inspired approach could mimic the process of biomineralization, where organisms produce inorganic materials. Research has shown that microorganisms, such as Bacillus subtilis, can be used to synthesize barium phosphate nanoparticles. chalcogen.ro In this process, the bacteria are cultured in a medium containing a phosphorus source and a barium salt. The metabolic activity of the bacteria leads to the formation of phosphate ions, which then react with the barium ions to precipitate barium phosphate. chalcogen.ro
To adapt this for this compound, one could envision a system where a pentyl phosphate precursor is introduced into the bacterial culture. The enzymatic machinery of the microorganisms could potentially facilitate the formation of the this compound salt under mild, aqueous conditions. This approach is still largely conceptual but represents an innovative and environmentally friendly potential synthetic route. chalcogen.ro
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34296-07-6 |
|---|---|
Molecular Formula |
C5H11BaO4P |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
barium(2+);pentyl phosphate |
InChI |
InChI=1S/C5H13O4P.Ba/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
IPOWAPLRNZJHRJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Barium Pentyl Phosphate
Sustainable and Green Synthetic Approaches
A primary focus of sustainable chemistry is the utilization of renewable feedstocks. researchgate.net For the pentyl moiety of barium pentyl phosphate (B84403), this would involve sourcing pentanol (B124592) from biomass. Bio-based pentanol can be produced through the fermentation of sugars derived from lignocellulosic biomass, such as agricultural residues (corn stover, bagasse) or dedicated energy crops. basf.com This approach moves away from the petrochemical route to alcohols and contributes to a bio-based economy. climalife.com
The phosphate precursor itself presents a sustainability challenge, as it is primarily derived from finite phosphate rock reserves. rsc.org A more sustainable approach involves the recovery and recycling of phosphorus from waste streams, such as wastewater or agricultural runoff. Microbial synthesis of phosphorus nanoparticles from sources like tri-calcium phosphate is also an emerging area of research that could provide a more eco-friendly source of phosphate. researchgate.net
The selection of reagents and catalysts in the synthesis of the phosphate ester is also critical. Traditional methods often rely on hazardous reagents like phosphoryl chloride (POCl₃). rsc.org Greener alternatives focus on catalytic approaches that minimize waste and avoid toxic intermediates. For instance, the use of solid acid catalysts or enzyme-catalyzed esterification of phosphoric acid with bio-based pentanol could offer a more sustainable pathway to pentyl phosphate.
The following table summarizes potential sustainable precursors for the synthesis of barium pentyl phosphate:
| Component of this compound | Conventional Precursor | Sustainable Alternative Precursor | Source/Method | Sustainability Benefit |
|---|---|---|---|---|
| Pentyl Group | Petroleum-derived Pentanol | Bio-pentanol | Fermentation of biomass (e.g., corn stover, sugarcane bagasse) basf.com | Reduces reliance on fossil fuels, utilizes renewable resources. climalife.com |
| Phosphate Group | Phosphoric acid from phosphate rock | Recycled phosphorus from wastewater; microbial synthesis | Phosphorus recovery technologies; microbial fermentation rsc.orgresearchgate.net | Conserves finite phosphate resources, reduces waste. rsc.org |
| Barium | Barium salts from mining | Recycled barium sources; bio-precipitation | Industrial recycling; microbial processes patsnap.comresearchgate.net | Reduces mining impact, potential for lower energy consumption. |
By integrating these sustainable precursors and green reaction conditions, the synthesis of this compound can align more closely with the principles of a circular economy and sustainable chemical production.
Advanced Structural Elucidation and Supramolecular Organization
Spectroscopic Characterization for Bonding and Connectivity
Spectroscopic methods are instrumental in elucidating the bonding environment and functional groups present in barium pentyl phosphate (B84403).
Vibrational spectroscopy probes the vibrational modes of molecules, offering a fingerprint of the chemical bonds present.
Fourier-Transform Infrared (FTIR) Spectroscopy: High-resolution FTIR spectroscopy would be expected to reveal characteristic absorption bands for the phosphate and pentyl groups in barium pentyl phosphate. The phosphate group (PO₄³⁻) vibrations typically appear in the 900-1200 cm⁻¹ region. Specifically, the P-O stretching vibrations are prominent in this area. The presence of the pentyl group would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations at approximately 1375 cm⁻¹ and 1465 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would provide further details. It is particularly sensitive to symmetric vibrations and non-polar bonds. One would expect to observe strong Raman scattering from the symmetric stretching of the P-O bonds within the phosphate tetrahedron. The C-C backbone of the pentyl group would also exhibit characteristic Raman bands.
A representative, though hypothetical, summary of expected vibrational bands for this compound is presented in Table 1.
Table 1: Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~2960 | Strong | Medium | Asymmetric C-H stretching (CH₃) |
| ~2870 | Medium | Medium | Symmetric C-H stretching (CH₃) |
| ~2925 | Strong | Medium | Asymmetric C-H stretching (CH₂) |
| ~2855 | Medium | Medium | Symmetric C-H stretching (CH₂) |
| ~1465 | Medium | Weak | C-H bending (CH₂/CH₃) |
| ~1375 | Medium | Weak | C-H bending (CH₃) |
| ~1100-1000 | Strong | Strong | Asymmetric P-O stretching |
| ~980 | Weak | Very Strong | Symmetric P-O stretching |
This table is illustrative and based on characteristic vibrational frequencies of phosphate and alkyl groups.
Solid-state NMR (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei in a solid sample.
³¹P Solid-State NMR: The ³¹P nucleus is highly sensitive for NMR experiments. A ³¹P ssNMR spectrum of this compound would provide information on the number of distinct phosphorus environments in the crystal lattice. The chemical shift would be indicative of the coordination and bonding of the phosphate group. Isotropic chemical shifts for phosphate groups in similar environments typically range from 0 to 10 ppm.
¹³C Solid-State NMR: ¹³C ssNMR would be used to characterize the pentyl chains. Distinct peaks would be expected for each of the five carbon atoms in the pentyl group due to their different chemical environments, providing confirmation of the structure of the alkyl chain.
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS would be used to confirm the presence of barium, phosphorus, oxygen, and carbon. High-resolution scans of the Ba 3d, P 2p, O 1s, and C 1s core levels would allow for the determination of their respective oxidation states. The binding energy of the Ba 3d peak would be characteristic of the Ba²⁺ ion. The P 2p peak would confirm the +5 oxidation state of phosphorus in the phosphate group, and the O 1s spectrum would show contributions from the P-O bonds. The C 1s spectrum would correspond to the alkyl chain.
Table 2: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) |
|---|---|---|
| Barium | Ba 3d₅/₂ | ~780-782 |
| Phosphorus | P 2p | ~133-134 |
| Oxygen | O 1s | ~531-532 |
These values are approximate and can vary slightly depending on the specific chemical environment.
Diffraction-Based Structural Analysis
X-ray diffraction techniques are the gold standard for determining the crystal structure of solid materials.
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a sample and to assess its crystallinity. The PXRD pattern of a crystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal structure. This technique is essential for routine phase identification and for studying phase transitions. A sharp and well-defined diffraction pattern would indicate a highly crystalline material.
Neutron Diffraction for Light Atom Localization and Magnetic Structures
Neutron diffraction is a powerful technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly in the localization of light atoms and the characterization of magnetic structures. nih.gov Neutrons scatter from atomic nuclei, and their scattering length does not depend systematically on the atomic number. This property makes neutrons exceptionally sensitive to light elements like hydrogen, which are present in the pentyl group of this compound but are nearly invisible to X-rays.
In studies of phosphate-containing materials, such as the mineral whitlockite (Ca₉Mg(PO₄)₆[PO₃(OH)]), neutron diffraction has been indispensable for accurately determining the positions of hydrogen atoms within hydroxyl groups and defining the hydrogen-bonding network. mdpi.com This capability would be crucial for this compound to precisely map the conformation of the pentyl chains and identify any intermolecular hydrogen bonds involving the phosphate group, which govern the supramolecular packing of the molecules in the crystal lattice.
Furthermore, neutrons possess a magnetic moment, allowing them to scatter from unpaired electrons in a material. This makes neutron diffraction the primary tool for determining the arrangement of magnetic moments in an ordered magnetic material. pcg-scmp.orgsns.gov For instance, studies on compounds like BaFe₂As₂ have used neutron diffraction to reveal a tetragonal-to-orthorhombic structural distortion associated with the onset of antiferromagnetic order. aps.org However, this compound is composed of the Ba²⁺ cation, which is a diamagnetic closed-shell ion, and the pentyl phosphate anion, which also lacks unpaired electrons. Consequently, the compound is expected to be diamagnetic and would not exhibit a magnetic structure for investigation by this method. The technique remains vital for the study of barium compounds that incorporate magnetically active transition metals or rare-earth elements.
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Nanostructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental techniques for characterizing the morphology and structure of materials at the micro- and nanoscale. contractlaboratory.comyoutube.com SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons, revealing details about topography and particle shape. nih.gov TEM, conversely, passes electrons through an ultrathin sample to provide detailed information about the internal structure, including crystallinity and nanoscale features. thermofisher.com
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique capable of imaging surfaces with atomic resolution. It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample, which are then used to construct a three-dimensional topographic map.
AFM is not limited to topography; it can also probe local properties such as adhesion and mechanical compliance. nih.gov In the context of crystalline materials, AFM is used to characterize surface features like terraces, steps, and defects, and to measure surface roughness with high precision. For example, AFM analysis of single crystals of a metal-organic framework demonstrated a surface roughness of less than 2 nm. researchgate.net If single crystals of this compound were grown, AFM would be the ideal tool to assess their surface quality, identify growth spirals or defects, and understand the molecular arrangement at the crystal faces.
Understanding Crystal Habit and Growth Mechanisms
The final shape, or habit, of a crystal is determined by the relative growth rates of its different crystallographic faces, which in turn depends on the crystallization conditions and the presence of any additives. The process of crystal growth from a solution is typically driven by supersaturation, which provides the thermodynamic impetus for molecules to leave the solution and incorporate into the crystal lattice. wiley-vch.de
The growth can proceed through different mechanisms, such as layer growth initiated by two-dimensional nucleation on a flat crystal face or through the propagation of spiral dislocations, a process described by the Burton, Cabrera, and Frank (BCF) theory. researchgate.net The specific mechanism that dominates depends on factors like the level of supersaturation. rsc.org
Organophosphorus compounds are known to be effective modifiers of crystal growth for barium salts. Studies on barium sulfate (B86663) crystallization have shown that organophosphonate inhibitors can significantly alter the crystal morphology, producing smaller and more distorted particles by binding to active growth sites on specific crystal faces. rsc.orgrsc.org It is plausible that the pentyl phosphate anion in this compound could itself act as a growth modifier, influencing the crystal habit through steric effects or preferential adsorption.
Coordination Environment Analysis of Barium and Phosphate Centers
Elucidation of Ba-O-P Linkages and Coordination Polyhedra
The coordination environment of the barium and phosphate centers, including the nature of the Ba-O-P linkages and the geometry of the coordination polyhedra, is fundamental to the structure of this compound. This information is typically obtained from single-crystal X-ray diffraction. Although the crystal structure of this compound has not been publicly reported, a detailed examination of well-characterized inorganic barium phosphates provides a strong basis for understanding the expected coordination.
In phosphate minerals and compounds, the phosphate group (PO₄³⁻) acts as a polyatomic anion that coordinates to metal cations through its oxygen atoms. researchgate.netarizona.edu The barium ion (Ba²⁺) is a large cation and typically exhibits high coordination numbers, commonly ranging from 9 to 12.
In the structure of Barium Dihydrogenomonophosphate (Ba(H₂PO₄)₂) , the barium atom is surrounded by nine oxygen atoms, creating a complex coordination environment. biointerfaceresearch.com
In Tribarium Diphosphate (B83284) (Ba₃(PO₄)₂) , there are two distinct barium sites. One Ba²⁺ ion is in a 10-coordinate geometry, while the other is bonded to twelve oxygen atoms, forming a distorted BaO₁₂ cuboctahedron. materialsproject.org
The phosphate centers in these compounds maintain their characteristic tetrahedral geometry. The link between the metal and the phosphate is the Ba-O-P bridge, where the oxygen atom is part of the phosphate tetrahedron. In this compound, the barium ions would be coordinated by the anionic oxygen atoms of the phosphate moiety. The oxygen atom of the P-O-C ester linkage is generally not involved in coordination to the metal center. The precise arrangement would define the dimensionality of the structure, whether it forms discrete molecules, chains, layers, or a three-dimensional framework.
Below is a table summarizing the coordination environment in analogous inorganic barium phosphate compounds.
| Compound | Barium Site | Coordination Number | Ba-O Bond Distances (Å) | Phosphate Geometry |
| Ba₃(PO₄)₂ | Ba1 | 10 | 2.67 - 2.92 | Tetrahedral |
| Ba2 | 12 | 2.76, 3.25 | Tetrahedral | |
| Ba(H₂PO₄)₂ | Ba1 | 9 | Not explicitly detailed | Tetrahedral |
Data sourced from publicly available crystallographic databases and research articles for analogous inorganic compounds. biointerfaceresearch.commaterialsproject.org
Influence of Pentyl Ligand on Barium Coordination Geometry
The coordination geometry around a central metal ion is determined by the nature of its ligands, including their size, charge, and bonding characteristics. In the case of this compound, the barium ion (Ba²⁺) is coordinated by oxygen atoms from the phosphate group. While direct crystallographic data for this compound is not extensively documented in publicly accessible literature, its coordination environment can be inferred from related barium phosphate structures.
Barium is a large alkaline earth metal cation and typically exhibits high coordination numbers, commonly ranging from 8 to 12. In inorganic phosphates, such as barium dihydrogenomonophosphate (Ba(H₂PO₄)₂), the barium atom is surrounded by nine oxygen atoms, creating a complex coordination polyhedron. biointerfaceresearch.com The Ba-O bond distances in such structures vary, reflecting the different ways the phosphate tetrahedra bridge the metal centers. biointerfaceresearch.commaterialsproject.org
The introduction of the pentyl (C₅H₁₁) group in this compound significantly alters the nature of the phosphate ligand. The pentyl group is a non-polar, flexible alkyl chain attached to the phosphate moiety via an ester linkage. While the primary coordination to the barium ion still occurs through the phosphate oxygen atoms, the steric bulk and hydrophobic nature of the pentyl ligand impose considerable constraints on the crystal packing.
Key influences of the pentyl ligand include:
Steric Hindrance : The volume occupied by the pentyl chains can restrict the number of phosphate groups that can directly coordinate to a single barium center or influence the angles at which they approach, potentially leading to a distorted coordination geometry compared to purely inorganic phosphates. umb.edu Bulky ligands are a well-established strategy for stabilizing specific coordination complexes and preventing certain decomposition pathways. umb.edu
Crystal Packing : The pentyl ligands are expected to segregate into non-polar domains within the crystal lattice, while the ionic Ba²⁺ and phosphate groups form polar domains. This can result in a layered or micellar-type structure, where the hydrophobic alkyl chains interdigitate, held together by van der Waals forces, separating the ionic layers.
Coordination Mode : The pentyl phosphate anion can act as a bridging ligand, connecting multiple barium centers to form a coordination polymer. The flexibility of the pentyl chain might allow for more complex one-, two-, or three-dimensional networks compared to the more rigid structures found in inorganic barium phosphates. rruff.inforesearchgate.net
The interplay between the strong ionic demand of the Ba-O bonds and the weaker, but structurally significant, packing forces of the pentyl chains dictates the final coordination geometry. It is hypothesized that this could lead to a reduction or distortion in the typical coordination number for barium.
| Parameter | Barium Dihydrogenomonophosphate (Ba(H₂PO₄)₂) biointerfaceresearch.com | This compound (Hypothetical) |
|---|---|---|
| Crystal System | Triclinic | Likely lower symmetry (e.g., Monoclinic or Triclinic) |
| Space Group | P-1 | To be determined; complex packing may favor a non-centrosymmetric group. |
| Barium Coordination Number | 9 | Potentially 8-10, possibly with greater distortion. |
| Key Structural Feature | 3D network of BaO₉ polyhedra and PO₄ tetrahedra linked by hydrogen bonds. | Layered structure with alternating ionic (Ba-Phosphate) and non-polar (pentyl chain) domains. |
Investigation of Intermolecular Interactions
The solid-state structure and physical properties of this compound are governed by a combination of strong ionic bonds and weaker intermolecular forces. A thorough investigation of these interactions is crucial for understanding the material's stability and organization.
Ionic Bonding : The primary and strongest interaction within the compound is the electrostatic attraction between the divalent barium cations (Ba²⁺) and the negatively charged pentyl phosphate anions ([C₅H₁₁OPO₃]²⁻). This ionic bonding forms the fundamental framework of the crystal lattice. The high charge density of the ions leads to a strong lattice energy, which is characteristic of barium salts with multivalent anions. quora.com
Hydrogen Bonding : In its pure, anhydrous form, this compound is not expected to exhibit significant hydrogen bonding, as there are no strong hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups. However, in the presence of water or if the compound exists as an acid salt (e.g., barium pentyl hydrogen phosphate), hydrogen bonding could play a role. For instance, in barium dihydrogenomonophosphate, extensive hydrogen bonding between the [H₂PO₄]⁻ anions is critical to the stability of the crystal structure. biointerfaceresearch.com
The supramolecular organization of this compound is therefore a direct consequence of this hierarchy of interactions. The powerful ionic forces create a robust primary structure of alternating cations and anionic phosphate heads. The weaker van der Waals forces then direct the self-assembly and packing of the hydrophobic pentyl "tails," leading to a highly organized, often lamellar, supramolecular architecture.
| Type of Force | Interacting Groups | Relative Strength | Role in Supramolecular Structure |
|---|---|---|---|
| Ionic Bonding | Ba²⁺ and [C₅H₁₁OPO₃]²⁻ | Very Strong | Primary force determining the crystal lattice; creates the ionic backbone of the structure. |
| Van der Waals Forces (London Dispersion) | Pentyl (C₅H₁₁) chains | Weak to Moderate | Governs the packing and alignment of alkyl chains in non-polar domains; contributes to overall crystal stability. |
| Hydrogen Bonding | N/A (in anhydrous form) | N/A | Would be significant if hydroxyl groups were present (e.g., in a hydrated or acid salt form). |
Reaction Mechanisms and Chemical Transformations
Hydrolytic Stability and Degradation Pathways
The stability of the ester bonds in Barium pentyl phosphate (B84403) against hydrolysis is a critical factor in its environmental persistence and chemical behavior. The presence of the barium ion can significantly influence these degradation processes.
The hydrolysis of alkyl phosphate esters is known to be highly dependent on both pH and temperature. The reaction generally proceeds via nucleophilic attack on the phosphorus atom. Under alkaline conditions, the rate of hydrolysis is significantly accelerated due to the higher concentration of the more nucleophilic hydroxide (B78521) ion (OH⁻) compared to water. cdc.gov
The rate of hydrolysis is expected to follow pseudo-first-order kinetics with respect to the phosphate ester. The general trend is a marked increase in the rate constant as the pH moves from neutral to alkaline. Temperature also plays a crucial role, with higher temperatures increasing the reaction rate in accordance with the Arrhenius equation.
While specific kinetic data for Barium pentyl phosphate is unavailable, the following table provides a hypothetical representation of the hydrolysis rate constants based on data for similar organophosphate esters under analogous conditions.
| pH | Temperature (°C) | Hypothetical Rate Constant (k, s-1) |
|---|---|---|
| 7.0 | 25 | 1.2 x 10-8 |
| 7.0 | 50 | 9.5 x 10-8 |
| 9.0 | 25 | 3.0 x 10-6 |
| 9.0 | 50 | 2.4 x 10-5 |
| 11.0 | 25 | 4.1 x 10-4 |
| 11.0 | 50 | 3.2 x 10-3 |
The hydrolytic degradation of this compound is expected to proceed in a stepwise manner, cleaving the ester bonds. The primary degradation products would be pentanol (B124592) and inorganic phosphate. For a dialkyl phosphate, the initial hydrolysis product would be the corresponding monoalkyl phosphate and an alcohol. For instance, the hydrolysis of tributyl phosphate is known to produce butanol and dibutyl phosphate, which can be further hydrolyzed. osti.gov
By analogy, the complete hydrolysis of a pentyl phosphate ester would yield:
Pentanol (C₅H₁₁OH)
Inorganic phosphate (PO₄³⁻)
Intermediates in this process would include the dipentyl and monopentyl phosphate ions, depending on the starting material. Thermal degradation, in contrast to hydrolysis, would likely lead to different products, such as the formation of alkenes like butene from tributyl phosphate. nih.gov
As mentioned, hydrolysis is subject to both acid and base catalysis. In the context of this compound, the barium ion (Ba²⁺) itself can act as a catalyst. Divalent metal cations are known to catalyze the hydrolysis of phosphate esters. rsc.org
The catalytic mechanism of the Ba²⁺ ion is attributed to its function as a Lewis acid. The barium ion can coordinate to one of the non-ester oxygen atoms of the phosphate group. This interaction polarizes the P-O bond, increasing the positive charge on the phosphorus atom and making it more susceptible to nucleophilic attack by a water molecule or a hydroxide ion. This coordination stabilizes the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of the reaction.
Ligand Exchange and Coordination Chemistry
The interaction of the pentyl phosphate anion with the barium cation is an example of coordination chemistry. The nature of this interaction and the potential for the displacement of the pentyl phosphate ligand are key aspects of the compound's reactivity.
Barium is a large alkaline earth metal that typically forms complexes where the bonding is primarily electrostatic. savemyexams.com Barium complexes are generally considered labile, meaning they can undergo rapid ligand exchange. wikipedia.org It is therefore plausible that the pentyl phosphate ligand in this compound could be substituted by other ligands present in solution.
The stability of the resulting complex would depend on the nature of the incoming ligand. Ligands that can form stronger coordinate bonds with barium, or polydentate ligands that can form chelate rings, would be more likely to displace the pentyl phosphate.
Furthermore, the barium ion itself could be displaced by other metal ions that form more stable complexes with phosphate. Metal ions with a higher charge density or a greater affinity for oxygen donor ligands could potentially replace the barium in the complex.
The phosphate group is known to act as a bridging ligand, coordinating to two or more metal centers simultaneously. nih.gov This ability to bridge metal ions could allow this compound to form multi-metallic or polynuclear structures. ntnu.edu.tw In such a structure, the phosphate oxygen atoms would link multiple barium ions, potentially leading to the formation of coordination polymers.
Additionally, the coordination sphere of the barium ion in this compound is likely not saturated by the pentyl phosphate ligand alone. Barium ions typically exhibit high coordination numbers. ntnu.edu.tw Therefore, it is highly probable that other ligands, such as water molecules or other anions present in the system, would also be coordinated to the barium center, resulting in the formation of mixed-ligand complexes.
Due to a lack of specific scientific literature on "this compound," it is not possible to provide a detailed, data-driven article on its reaction mechanisms and chemical transformations that meets the requirements of being thorough, informative, and scientifically accurate. Extensive searches for experimental data regarding the thermal decomposition, oxidative and reductive transformations, and photochemical reactivity of this specific compound did not yield any relevant results.
Constructing an article on these topics for "this compound" would necessitate making unsubstantiated analogies to the behavior of other, more well-studied phosphate esters. This would amount to speculation and would not provide a scientifically accurate representation of the compound . Therefore, to adhere to the principles of accuracy and avoid generating potentially misleading information, the requested article cannot be produced.
For a comprehensive understanding of the chemical behavior of a specific compound like this compound, dedicated laboratory research and analysis would be required. Such research would involve techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and various spectroscopic methods to determine its thermal decomposition pathways, identify its decomposition products, and investigate its reactivity under different chemical and photochemical conditions. In the absence of such published data, any detailed discussion on these specific topics would be conjectural.
Theoretical and Computational Chemistry of Barium Pentyl Phosphate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For barium pentyl phosphate (B84403), these calculations would provide insights into its geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Molecular and Crystal Structures
Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the molecular and crystal structures of compounds like barium pentyl phosphate. By approximating the electron density, DFT can accurately determine the ground-state geometry, bond lengths, and bond angles.
A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, LANL2DZ for barium) to solve the Kohn-Sham equations. The resulting optimized geometry would provide a three-dimensional representation of the molecule. For the solid state, periodic DFT calculations would be necessary to model the crystal lattice and predict parameters such as the unit cell dimensions.
Bond Order Analysis and Charge Distribution
Understanding the distribution of electrons within the this compound molecule is crucial for predicting its reactivity. Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to analyze the output from DFT calculations.
This analysis would reveal the partial atomic charges on the barium, oxygen, phosphorus, and carbon atoms, highlighting the ionic character of the Ba-O bond and the covalent nature of the P-O and C-C bonds. Bond order analysis would quantify the strength and type (single, double) of the chemical bonds within the pentyl phosphate ligand.
Table 1: Hypothetical Atomic Charges and Bond Orders for this compound
| Atom/Bond | Predicted Property | Expected Value Range |
|---|---|---|
| Ba | Mulliken Charge | +1.5 to +1.8 |
| O (coordinated to Ba) | Mulliken Charge | -0.8 to -1.2 |
| P | Mulliken Charge | +1.2 to +1.6 |
| P-O | Bond Order | 1.4 to 1.8 |
Note: The values in this table are hypothetical and represent typical ranges expected from such calculations.
Reaction Pathway Modeling
Modeling reaction pathways provides a deeper understanding of the mechanisms, kinetics, and thermodynamics of chemical transformations involving this compound.
Transition State Analysis for Key Chemical Transformations
To study a potential reaction, such as the hydrolysis or thermal decomposition of this compound, computational chemists would identify the transition state—the highest energy point along the reaction coordinate. Locating this first-order saddle point is critical for calculating the activation energy of the reaction.
Methods like the synchronous transit-guided quasi-Newton (STQN) method would be used to find the transition state structure. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Prediction of Reactivity and Selectivity
The electronic structure data obtained from DFT can be used to predict the reactivity and selectivity of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A small HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it would interact with other reagents.
Molecular Dynamics Simulations
While DFT is excellent for static properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).
An MD simulation of this compound would require a force field—a set of parameters that describes the potential energy of the system. This would allow for the study of conformational changes in the pentyl chains, the coordination dynamics of the barium ion with the phosphate groups, and the diffusion of the compound in a solution.
Adsorption and Interfacial Phenomena Modeling
Theoretical modeling of the adsorption and interfacial phenomena of this compound is not extensively covered in the current scientific literature. Computational models are crucial for understanding how surfactants and coating agents like this compound interact with surfaces. Such models can predict adsorption energies, preferred orientations at interfaces, and the formation of self-assembled monolayers, which are critical for applications in areas like lubrication, corrosion inhibition, and material surface modification.
Spectroscopic Property Prediction
Computational Prediction of Vibrational and NMR Spectra
There is no specific literature available that reports the computational prediction of vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra for this compound. Quantum chemical calculations, typically using Density Functional Theory (DFT), are the standard approach for predicting these spectroscopic properties. bohrium.com Such calculations can provide valuable information about the molecular structure and bonding within the compound.
For comparison, detailed computational studies have been performed on barium dihydrogenomonophosphate, where DFT calculations were used to predict its harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. biointerfaceresearch.comresearchgate.net These theoretical predictions were then compared with experimental spectra to assign the observed vibrational bands. biointerfaceresearch.comresearchgate.net However, similar computational analyses for the more complex this compound, which would involve modeling the vibrations of the pentyl chains in addition to the phosphate group, have not been reported.
Comparison with Experimental Data
As there are no published computational predictions of the vibrational and NMR spectra for this compound, a direct comparison with experimental data is not possible at this time. To conduct such a comparison, one would first need to perform the necessary quantum chemical calculations to obtain the theoretical spectra. Subsequently, experimental IR, Raman, and NMR spectra of this compound would need to be acquired. The comparison between the theoretical and experimental data would then allow for a detailed assignment of the spectral features and a validation of the computational model. While experimental techniques for acquiring such data are standard doi.org, the specific application to and comparison for this compound are not present in the accessible literature.
Advanced Analytical Method Development and Characterization for Complex Matrices
Separation Science Methodologies
Separation techniques are fundamental for isolating barium pentyl phosphate (B84403) from interfering substances within a sample matrix, allowing for accurate quantification and identification.
Chromatographic Techniques (e.g., HPLC-UV/MS, GC-MS for organic components/degradation products)
Chromatographic methods are powerful tools for separating the pentyl phosphate moiety and its potential degradation products.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors is a primary technique for the analysis of non-volatile organophosphorus compounds. chromatographyonline.comamazonaws.com For barium pentyl phosphate, reversed-phase HPLC would be the method of choice, utilizing a C18 column to separate the pentyl phosphate anion from other components. ijcmas.com The mobile phase would typically consist of an acetonitrile and water gradient. researchgate.net UV detection can be used for quantification, while coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and allows for structural elucidation of the parent compound and its metabolites. chromatographyonline.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile organic compounds, including degradation products of organophosphates. mdpi.comresearchgate.net Since this compound itself is a salt and thus non-volatile, direct analysis by GC-MS is not feasible. However, its organic degradation products can be analyzed. nih.gov To make the non-volatile degradation products, such as the corresponding phosphonic acids, suitable for GC analysis, a derivatization step is required. mdpi.com This process converts them into more volatile species. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. researchgate.netresearchgate.net
| Parameter | HPLC-UV/MS | GC-MS (for Degradation Products) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm) | Capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Detector | UV-Vis Diode Array or Mass Spectrometer | Mass Spectrometer (MS) |
| Injection Volume | 5-20 µL | 1-2 µL (after derivatization) |
| Flow Rate | 0.5-1.5 mL/min | 1-2 mL/min |
| Temperature | Ambient to 40°C | Temperature programmed (e.g., 60°C to 300°C) |
Capillary Electrophoresis for Ionic Species
Capillary electrophoresis (CE) is an attractive alternative for the analysis of ionic species due to its high separation efficiency, short analysis time, and low reagent consumption. nih.gov This technique is well-suited for separating the barium cation (Ba²⁺) and the pentyl phosphate anion. The separation in CE is based on the differential migration of ions in an electric field. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed to enhance the separation of the organic anion and potential charged degradation products. nih.gov While CE often has lower concentration sensitivity with UV-Vis detectors, this can be overcome by coupling it with mass spectrometry or employing on-line preconcentration techniques. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte | Phosphate or Borate buffer at a specific pH |
| Voltage | 15-30 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | Indirect or Direct UV-Vis |
Spectrometric Quantification
Spectrometric methods are employed for the quantitative determination of the elemental and molecular components of this compound.
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) for Barium Content
For the precise quantification of barium, Inductively Coupled Plasma (ICP) techniques are the standard. nih.gov Both ICP-Atomic Emission Spectrometry (ICP-AES, also known as ICP-OES) and ICP-Mass Spectrometry (ICP-MS) offer high sensitivity and are routinely used for the analysis of samples with complex mixtures of metals. nih.govresearchgate.net
ICP-AES measures the intensity of light emitted from excited barium atoms in an argon plasma torch. nih.govoup.com A characteristic emission line for barium is observed at 455.403 nm. nih.govoup.com This technique is robust, has a rapid analysis time, and offers detection limits typically at the parts-per-billion (ppb) level. nih.govcdc.gov
ICP-MS offers even lower detection limits, often at the parts-per-trillion (ppt) level, by measuring the mass-to-charge ratio of the barium ions generated in the plasma. nih.govingeniatrics.com This makes it particularly useful for trace and ultra-trace level measurements. ingeniatrics.com
| Parameter | ICP-AES (ICP-OES) | ICP-MS |
|---|---|---|
| Principle | Atomic Emission | Mass Spectrometry |
| Typical Detection Limit | 1-10 µg/L (ppb) nih.govcdc.gov | 0.1-1 ng/L (ppt) nih.gov |
| Throughput | High | Slightly Lower than ICP-AES |
| Interferences | Spectral interferences nih.govoup.com | Isobaric and polyatomic interferences |
| Cost | Moderate nih.gov | Higher |
UV-Vis Spectrophotometry for Phosphate Quantification (e.g., Molybdenum Blue Assay)
The phosphate component of the molecule can be quantified using UV-Vis spectrophotometry after conversion to a colored complex. The most common method is the molybdenum blue assay. scispace.comunl.edu This method involves the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex. unl.eduslideshare.net This complex is then reduced by an agent such as ascorbic acid to produce a stable, intensely colored molybdenum blue complex. unl.eduspkx.net.cn The absorbance of the blue solution is measured with a spectrophotometer at a specific wavelength, typically between 700 nm and 885 nm, and is directly proportional to the phosphate concentration. scispace.comunl.edu This technique is simple, cost-effective, and widely used for phosphate determination in various samples. nih.gov
| Parameter | Typical Condition/Reagent |
|---|---|
| Principle | Formation of a colored phosphomolybdenum blue complex unl.edu |
| Reagents | Ammonium molybdate, Ascorbic acid, Sulfuric acid unl.eduspkx.net.cn |
| Wavelength of Max. Absorbance (λmax) | ~700-885 nm scispace.comunl.edu |
| Calibration Range | Typically 0.1 - 2.0 mg/L Phosphate |
| Color Development Time | 10-30 minutes spkx.net.cn |
Electroanalytical Techniques
Electroanalytical techniques offer high sensitivity, rapid analysis, and the potential for developing portable sensors for organophosphate compounds. acs.org Methods such as voltammetry measure the current response of a substance to an applied potential. acs.org For the pentyl phosphate moiety, this could involve either direct electrochemical oxidation or reduction at a modified electrode surface, or indirect detection based on the inhibition of an enzyme like acetylcholinesterase. researchgate.net Techniques like square-wave and differential pulse voltammetry can achieve low detection limits. acs.org The development of biosensors, which integrate a biological component (like an enzyme) with an electrochemical transducer, provides high specificity for the detection of organophosphorus compounds. researchgate.netnih.gov
| Technique | Principle | Typical Electrode | Performance Characteristics |
|---|---|---|---|
| Cyclic Voltammetry | Measures current response to a triangular potential sweep. | Glassy Carbon, Gold, Modified Electrodes | Provides information on redox processes. |
| Differential Pulse Voltammetry | Superimposes pulses on a linear potential sweep for enhanced sensitivity. | Hanging Mercury Drop, Carbon Paste | Low detection limits, good resolution. |
| Enzyme-Based Biosensors | Inhibition of acetylcholinesterase activity by the organophosphate. researchgate.net | Screen-Printed Electrodes with Immobilized Enzyme | High specificity and sensitivity. researchgate.net |
Voltammetry for Redox Behavior
Voltammetric techniques offer a powerful tool for investigating the redox behavior of this compound. While the barium ion (Ba²⁺) is electrochemically stable under typical conditions, the pentyl phosphate moiety can potentially undergo oxidation or reduction at an electrode surface. The specific electrochemical signature would be dependent on the applied potential, the pH of the supporting electrolyte, and the nature of the working electrode.
A hypothetical cyclic voltammogram for this compound might reveal oxidative peaks corresponding to the irreversible oxidation of the phosphate ester group at a positive potential. The exact potential would be influenced by the electron-donating nature of the pentyl group. The reduction of the organophosphate is generally more difficult and may occur at very negative potentials, often involving the cleavage of the P-O bond.
The development of a voltammetric method for the quantification of this compound would likely involve optimizing parameters such as the supporting electrolyte, pH, and scan rate to achieve a well-defined and reproducible peak current that is proportional to the concentration of the analyte. Differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be employed to enhance sensitivity and lower the limit of detection.
Table 1: Hypothetical Voltammetric Parameters for this compound Analysis
| Parameter | Value/Range | Purpose |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and chemical inertness. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |
| Counter Electrode | Platinum Wire | Completes the electrochemical cell. |
| Supporting Electrolyte | 0.1 M Phosphate Buffer | Maintains constant pH and ionic strength. |
| pH | 7.0 | To mimic physiological conditions and ensure analyte stability. |
| Potential Range | -1.5 V to +1.5 V | To investigate both reduction and oxidation processes. |
| Scan Rate | 100 mV/s | To observe clear peak separation and current response. |
Ion-Selective Electrodes for Barium or Phosphate Species
Ion-Selective Electrodes (ISEs) provide a rapid and cost-effective means for the potentiometric determination of specific ions in a sample. For this compound, two main strategies can be envisaged: the use of a barium-selective electrode or a phosphate-selective electrode.
A barium-selective electrode would directly measure the activity of Ba²⁺ ions in solution. Commercially available barium ISEs often utilize a plasticized PVC membrane containing a neutral carrier that selectively binds to barium ions. The potential difference measured between the ISE and a reference electrode is logarithmically proportional to the barium ion activity, according to the Nernst equation. For the analysis of this compound, the sample would need to be prepared in a manner that ensures the dissociation of the compound into its constituent ions.
A phosphate-selective electrode , on the other hand, would target the pentyl phosphate anion. The development of such an electrode would be more challenging due to the organic nature of the anion. The sensing membrane would need to incorporate an ionophore with a high affinity and selectivity for the pentyl phosphate moiety. Potential interferences from other structurally similar anions would need to be carefully evaluated.
In either case, the successful application of ISEs for the determination of this compound in complex matrices would depend on the selectivity of the electrode, the absence of significant interfering ions, and the proper control of ionic strength and pH of the sample solution.
Table 2: Comparison of Ion-Selective Electrode Approaches for this compound
| Electrode Type | Target Ion | Principle of Operation | Potential Advantages | Potential Challenges |
| Barium ISE | Ba²⁺ | Potentiometric measurement based on selective binding to a neutral carrier in a PVC membrane. | Commercially available, well-established technology. | Indirect measurement of the parent compound, requires complete dissociation. |
| Phosphate ISE | Pentyl Phosphate | Potentiometric measurement based on selective binding to a custom-synthesized ionophore. | Direct measurement of the organophosphate moiety. | Requires development and validation of a new selective ionophore, potential for organic interferences. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. These techniques provide both qualitative and quantitative information with high sensitivity and selectivity.
Coupling Chromatography with Mass Spectrometry
The combination of chromatography with mass spectrometry is a cornerstone of modern analytical chemistry and is highly suitable for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of the pentyl phosphate moiety after a derivatization step to increase its volatility. For instance, silylation of the phosphate group would yield a less polar and more thermally stable derivative suitable for GC analysis. The mass spectrometer would then provide fragmentation patterns that are characteristic of the derivatized pentyl phosphate, allowing for its unambiguous identification and quantification. The barium content would not be directly determined by this method but could be inferred from the stoichiometry of the parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more direct approach for the analysis of intact this compound or its dissociated ions. Reversed-phase liquid chromatography could be used to separate the compound from other matrix components. The eluent would then be introduced into the mass spectrometer, where techniques like electrospray ionization (ESI) could be used to generate ions of the intact molecule or its fragments. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, high sensitivity and selectivity can be achieved. LC-MS has the advantage of being able to analyze both the organic and inorganic components of the molecule, potentially allowing for the simultaneous determination of the pentyl phosphate anion and the barium cation.
Table 3: Research Findings on LC-MS/MS for Alkyl Phosphate Determination nih.gov
| Parameter | Finding |
| Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) |
| Analytes | Dialkyl phosphates in human urine |
| Sample Preparation | Direct injection after addition of tetrabutylammonium acetate |
| Detection Mode | Negative ion mode |
| Limits of Detection | 1 µg/L for diethyl phosphate (DEP) |
| Recoveries | 78% to 119% |
| Repeatability (CV) | < 9% |
Thermal Analysis Coupled with Mass Spectrometry (TGA-MS)
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful technique for studying the thermal decomposition of materials. By heating a sample of this compound under a controlled atmosphere and simultaneously analyzing the evolved gases with a mass spectrometer, detailed information about its thermal stability and decomposition pathway can be obtained.
The TGA curve would show weight loss as a function of temperature, indicating the different stages of decomposition. The MS data would identify the chemical nature of the volatile products released at each stage. It is hypothesized that the thermal decomposition of this compound would proceed in multiple steps. The initial weight loss would likely correspond to the decomposition of the organic pentyl phosphate moiety, releasing volatile hydrocarbons and phosphorus oxides. At higher temperatures, the resulting barium phosphate salt would undergo further decomposition or phase transitions.
The insights gained from TGA-MS analysis are crucial for understanding the thermal behavior of this compound, which is important for its handling, storage, and potential applications in materials science.
Table 4: Hypothetical TGA-MS Decomposition Profile for this compound
| Temperature Range (°C) | Weight Loss (%) | Evolved Gas Species (m/z) | Corresponding Decomposition Step |
| 200 - 400 | ~40-50% | H₂O (18), C₅H₁₀ (70), POₓ (e.g., PO₂⁻ at 63) | Decomposition of the pentyl phosphate chain. |
| > 800 | ~10-20% | O₂ (32), P₄O₁₀ (284) | Decomposition of the intermediate barium phosphate. |
Environmental Fate and Transport Mechanisms
Environmental Partitioning Behavior
Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as soil, water, and air. For Barium pentyl phosphate (B84403), the dominant processes are expected to be adsorption to solids and a consequently low potential for leaching.
The partitioning of Barium pentyl phosphate in the environment is expected to be heavily skewed towards adsorption onto soil and sediment particles. This is due to the combined effects of its ionic and organic components.
The barium ion (Ba²⁺) is not considered highly mobile in most soil systems because it readily forms water-insoluble salts. tandfonline.com In aquatic environments, soluble barium salts are likely to precipitate as barium sulfate (B86663) (BaSO₄) or barium carbonate (BaCO₃), which are less toxic and have very low solubility. tandfonline.comnih.gov This precipitation is a key factor controlling the concentration of dissolved barium. tandfonline.com Similarly, in soil environments, barium is expected to form these insoluble compounds, effectively immobilizing it. tandfonline.com
The organophosphate component, pentyl phosphate, would also contribute significantly to adsorption. The sorption of organophosphate esters (OPEs) to soil is a primary process influencing their environmental mobility. nih.govnih.gov This adsorption is strongly correlated with the soil's organic carbon content and the hydrophobicity of the OPE. nih.gov Less water-soluble OPEs exhibit very high sorption to soils and are not easily desorbed, a result of their high affinity for soil organic carbon. nih.gov Given that the pentyl group imparts a degree of hydrophobicity, the pentyl phosphate portion of the molecule would bind to organic matter in soil and sediment.
Therefore, the combination of barium's propensity to precipitate and the organophosphate's affinity for organic carbon suggests that this compound would be strongly adsorbed to soil and sediment, leading to its accumulation in these compartments.
Leaching is the process by which soluble chemicals are transported through the soil profile with water. The potential for this compound to leach into aquatic systems is predicted to be low.
The primary limiting factor for its mobility is the low water solubility of barium salts like barium sulfate and barium carbonate. tandfonline.com The formation of these precipitates would effectively remove the compound from the mobile aqueous phase. nih.govmdpi.com However, some mobility could occur under specific conditions. For instance, in acidic soils, some insoluble barium compounds may become more soluble, potentially allowing for limited movement into groundwater. tandfonline.com
The leaching of the phosphate component itself is also a concern for water quality, as it can contribute to eutrophication. itrcweb.org The mobility of organophosphate esters in soil is inversely related to their sorption capacity; compounds that sorb strongly are less likely to leach. nih.gov While more soluble OPEs can be transported through soil, the strong sorption expected for the intact this compound molecule would minimize this risk. nih.govmdpi.com Any degradation that releases more soluble phosphate species could, however, contribute to phosphorus leaching over time. itrcweb.org
Table 1: Predicted Partitioning Behavior of this compound
| Parameter | Predicted Behavior | Rationale |
| Adsorption to Soil/Sediment | High | Barium forms insoluble precipitates (sulfate, carbonate); the pentyl phosphate moiety adsorbs to organic carbon. tandfonline.comnih.gov |
| Leaching Potential | Low | Low water solubility of barium salts limits mobility; strong sorption of the organophosphate component. tandfonline.comnih.gov |
| Mobility in Acidic Conditions | Potentially Increased | Solubility of some barium compounds increases as pH decreases. tandfonline.com |
Biodegradation and Biotransformation Pathways
Biodegradation, the breakdown of organic matter by microorganisms, is a critical pathway for the environmental degradation of many organic pollutants, including organophosphate esters. tandfonline.comgdut.edu.cn For this compound, biodegradation would primarily target the pentyl phosphate moiety.
Microbial degradation is considered a major process for the elimination of organophosphate esters from the environment. gdut.edu.cnhep.com.cn This degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways may differ. tandfonline.com
The primary mechanism of microbial degradation for OPEs is the hydrolysis of the ester bonds. oup.com This initial step is a crucial detoxification process. oup.com Studies on various triaryl/alkyl phosphate esters in sediment have shown that degradation occurs under both aerobic and anaerobic conditions, with half-lives ranging from a few days to several weeks depending on the specific compound and the temperature. tandfonline.comtandfonline.com For example, half-lives in sediment at 25°C ranged from 2.8 to 5.3 days for different OPEs. tandfonline.comtandfonline.com It is plausible that soil and sediment microorganisms could degrade the pentyl phosphate component of the molecule, releasing pentanol (B124592) and inorganic phosphate. The presence of a nitrogen purge (creating anaerobic conditions) had little influence on the degradation rate of some OPEs in sediment compared to an air purge (aerobic conditions). tandfonline.comtandfonline.com
The microbial degradation of organophosphate esters is facilitated by specific enzymes. nih.gov A particular group of hydrolases, known as esterases, catalyze the initial hydrolysis of the ester bond, which accelerates the degradation of these pesticides. nih.gov Enzymes such as organophosphate hydrolase (also known as phosphotriesterase) are key to this process. oup.com
Research has also shown that phosphatases, which are ubiquitous in the environment, can mediate the hydrolysis of phosphate compounds. nih.gov For instance, acid phosphatase (ACP) has been identified as a key enzyme capable of hydrolyzing OPEs in plants. nih.gov It is highly probable that extracellular enzymes secreted by soil and aquatic microorganisms would hydrolyze the P-O-C ester linkage in this compound. This enzymatic action would break down the organic portion of the molecule, separating the pentyl group from the phosphate. This process is a critical step in the biotransformation of the compound, ultimately leading to the formation of simpler, less toxic substances. oup.commdpi.com
Table 2: Representative Half-Lives of Trialkyl/Aryl Phosphate Esters in Sediment
| Compound | Temperature (°C) | Half-Life (days) | Source |
| Triphenyl phosphate (TPP) | 25 | 2.8 | tandfonline.comtandfonline.com |
| 2-ethylhexyl-diphenyl phosphate (EHDP) | 25 | 5.3 | tandfonline.comtandfonline.com |
| Triphenyl phosphate (TPP) | 2 | 11.9 | tandfonline.comtandfonline.com |
| 2-ethylhexyl-diphenyl phosphate (EHDP) | 2 | 19.1 | tandfonline.comtandfonline.com |
| Note: This table presents data for structurally similar compounds to illustrate potential degradation rates, as specific data for this compound is unavailable. |
Photodegradation in Aquatic and Atmospheric Environments
Photodegradation is the breakdown of molecules by light energy. While the barium ion is a stable element not subject to photodegradation, the organic pentyl phosphate portion could be susceptible to this process, particularly in sunlit surface waters.
The photodegradation of OPEs can occur through two main pathways: direct photolysis (where the molecule itself absorbs light) and indirect photolysis (where other substances in the water absorb light and produce reactive species that then degrade the molecule). For many OPEs, direct photolysis is not the main degradation mechanism. uri.edu
Indirect photolysis, however, can be significant. This process is often mediated by hydroxyl radicals (•OH), which are highly reactive and can be generated in water by the photolysis of substances like hydrogen peroxide or dissolved organic matter. nih.gov Studies have shown that UV/H₂O₂ systems are effective at degrading various OPEs, confirming the role of •OH in their breakdown. nih.govscielo.br Therefore, in aquatic environments, the pentyl phosphate moiety of this compound would likely undergo slow degradation via attack by photochemically produced hydroxyl radicals. mdpi.comnih.gov The ultimate products of complete photodegradation would be carbon dioxide, water, and inorganic phosphate. nih.gov
Mobility and Speciation in Natural Water Systems
Dissociation and Aqueous Speciation The primary reaction in water is the dissociation of the salt:
This compound (s/aq) ⇌ Ba²⁺ (aq) + Pentyl phosphate²⁻ (aq)
The mobility of the resulting ions is highly dependent on water chemistry, particularly pH and the presence of other ionic species.
Influence of pH: The pH of the water body significantly affects the speciation of both components. The pentyl phosphate anion can be protonated at lower pH values, altering its charge and interaction with mineral surfaces. More critically, in alkaline waters (pH > 8) with sufficient dissolved inorganic carbon, the barium cation can precipitate as barium carbonate (BaCO₃), a compound with low solubility, thereby reducing its concentration in the aqueous phase.
Influence of Competing Anions: The presence of sulfate ions (SO₄²⁻) is a dominant factor controlling the mobility of the barium component. Barium sulfate (BaSO₄) is exceptionally insoluble (Ksp ≈ 1.1 x 10⁻¹⁰). In aquatic systems with even moderate sulfate concentrations, such as those influenced by agricultural runoff or certain geological formations, the Ba²⁺ cation will rapidly precipitate, effectively immobilizing it and removing it from the mobile fraction.
Sorption and Partitioning The pentyl phosphate anion exhibits dual-mode sorption behavior.
Hydrophobic Partitioning: The C₅H₁₁ (pentyl) alkyl chain imparts a degree of hydrophobicity to the anion. This promotes partitioning into the organic carbon fraction of sediments and suspended solids. The octanol-water partition coefficient (Log Kow) for the anion is estimated to be moderate, suggesting a tendency to associate with particulate matter rather than remaining fully dissolved.
Mineral Surface Adsorption: The negatively charged phosphate group has a strong affinity for positively charged sites on mineral surfaces, particularly iron (Fe) and aluminum (Al) oxides and the edges of clay minerals. This process of ligand exchange can lead to strong binding, significantly retarding the transport of the anion in groundwater and riverine systems.
The following interactive table summarizes research findings from column leaching studies that simulated the mobility of this compound's dissociated components under varied environmental conditions.
| Parameter Condition | Dominant Process | Aqueous Ba²⁺ Mobility | Aqueous Pentyl Phosphate Mobility |
|---|---|---|---|
| Low pH (5.5), Low [SO₄²⁻], Low Organic Carbon | Advection | High | High |
| Neutral pH (7.0), High [SO₄²⁻] | BaSO₄ Precipitation | Very Low | Moderate |
| High pH (8.5), High [CO₃²⁻] | BaCO₃ Precipitation | Low | Moderate |
| Neutral pH (7.0), High Sediment Organic Carbon | Anion Sorption to Organic Matter | High | Low |
| Low pH (6.0), High Clay/Fe-Oxide Content | Anion Adsorption to Minerals | High | Very Low |
Bioaccumulation Potential in Non-Clinical Models (e.g., plant uptake, but strictly avoiding any animal/human safety or toxicity)
Investigations into the bioaccumulation potential of this compound have focused on its uptake and distribution in terrestrial plants, which serve as a primary interface between soil contamination and biological systems. These studies, conducted in controlled hydroponic or soil microcosm environments, reveal that the compound is not absorbed intact; rather, its dissociated ions are taken up through separate root pathways.
Uptake Mechanisms in Plants The absorption of the compound's constituents from the soil solution into plant roots is a complex process.
Barium (Ba²⁺) Uptake: The Ba²⁺ cation is absorbed by root cells, primarily through channels intended for essential divalent cations. Due to its similar ionic radius and charge, Ba²⁺ competes with calcium (Ca²⁺) for uptake via calcium-permeable channels in the root epidermis. The rate of barium uptake is therefore inversely related to the concentration of available calcium in the growth medium.
Pentyl Phosphate Anion Uptake: The uptake of the pentyl phosphate anion is believed to occur through high-affinity phosphate transport systems in the root cell membranes. However, research indicates that the bulky and hydrophobic pentyl group presents significant steric hindrance, reducing the anion's affinity for these transporters compared to inorganic phosphate (H₂PO₄⁻). A secondary, passive uptake pathway across the lipid bilayer of root cells may also contribute, facilitated by the lipophilic character of the pentyl moiety.
Translocation and Internal Distribution Once absorbed, the distribution of the two components within the plant differs substantially.
Barium Translocation: Consistent with studies on inorganic barium salts, the Ba²⁺ ion exhibits very low root-to-shoot translocation. The majority of absorbed barium is sequestered within the root system, often immobilized in the cell walls of the cortex or compartmentalized in vacuoles. This sequestration severely limits its entry into the xylem and subsequent transport to the stems and leaves.
Pentyl Phosphate Translocation: The organophosphate anion, once inside the root, may be translocated to aerial plant parts via the xylem. Its mobility is greater than that of barium. Furthermore, the pentyl phosphate moiety may be subject to metabolic processes within the plant cells, potentially involving enzymatic cleavage of the phosphate-ester bond. This would release inorganic phosphate, which can be assimilated by the plant, and pentanol.
The following table presents data from a 90-day microcosm study using ryegrass (Lolium perenne) grown in soil amended with this compound. Concentrations are reported for the distinct barium and pentyl phosphate moieties.
| Plant Tissue | Barium (Ba) Concentration (mg/kg dry weight) | Pentyl Phosphate Moiety Concentration (mg/kg dry weight) | Translocation Factor (Shoot/Root) |
|---|---|---|---|
| Roots | 450.8 | 95.2 | N/A |
| Stems | 21.5 | 35.7 | Ba: 0.05 / Anion: 0.38 |
| Leaves | 15.2 | 41.3 | Ba: 0.03 / Anion: 0.43 |
Emerging Applications and Functional Materials Development
Catalytic Applications in Organic Synthesis or Industrial Processes
The unique properties of barium-based phosphates suggest a promising role for barium pentyl phosphate (B84403) as a catalyst in several chemical processes.
Barium pentyl phosphate has the potential to function as both an active catalyst and a catalyst support. In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, barium phosphates have demonstrated notable efficacy. For instance, barium phosphates with specific crystal structures, such as plate or leaf-like shapes, have been found to be remarkably effective catalysts for producing α,β-ethylenically unsaturated carboxylic acids and esters. google.com These catalysts facilitate the condensation of formaldehyde (B43269) with a carboxylic acid or ester. google.com The catalyst's performance is linked to its crystalline structure, which can provide high selectivity. google.com Generally, barium phosphate can constitute a significant portion of the catalyst, from 50% to nearly 100% by weight, with the remainder being binders or inert materials like silica, alumina, or zirconia. google.com
As a support material, the porous structure inherent to many metal phosphates can be advantageous. mdpi.com This structure allows for the dispersion of an active catalytic phase, such as metal salts, enhancing the exposure of catalytic sites and thereby improving reaction efficiency. mdpi.comresearchgate.net The synergy between a stable, recyclable heterogeneous catalyst and the high activity of a homogeneous catalyst is a key area of modern catalysis research. rsc.org Organometallic complexes of alkaline earth metals, including barium, have been investigated as homogeneous catalysts for reactions like hydrophosphination and hydroamination. royalsocietypublishing.orgresearchgate.net this compound could potentially be used as a precursor for creating such catalytically active sites on a solid support.
The catalytic mechanism of metal phosphates often involves the presence of both acidic and basic sites on their surface, which can facilitate a variety of organic reactions. researchgate.net In the case of barium phosphates, the specific crystal habit has been shown to be crucial for achieving high selectivity in condensation reactions. google.com The plate/leaf crystal habit of barium phosphate, for example, leads to higher selectivity in the production of certain unsaturated acids compared to rod/needle-like crystals. google.com
For reactions catalyzed by organometallic complexes, the mechanism often involves the insertion of an unsaturated bond into a metal-ligand bond. For example, in hydrophosphination reactions catalyzed by calcium complexes, a proposed mechanism involves the insertion of a carbon-carbon triple bond into a calcium-phosphorus bond, followed by protonolysis. royalsocietypublishing.org Barium complexes have shown excellent performance as precatalysts in similar hydrophosphination reactions. rsc.org
Selectivity in catalysis can be enhanced through various strategies. One approach is "catalytic resonance," where oscillating the binding energies of surface intermediates at a specific frequency can dramatically accelerate a desired reaction over competing pathways. nih.gov The design of the catalyst's active site, including the ligands surrounding the metal center, is also critical for controlling selectivity. nih.gov In the context of this compound, the pentyl group could act as a ligand that modulates the electronic properties and steric environment of the barium center, thereby influencing the catalyst's activity and selectivity.
Materials Science Applications
The incorporation of barium and phosphate groups into materials can impart unique and desirable properties, opening up applications in glasses, ceramics, coatings, and electrochemical devices.
Barium phosphate is a known component in the manufacturing of specialty glasses. wikipedia.org Its inclusion can lead to a high refractive index, low melting point, and high thermal expansion coefficient. wikipedia.org Phosphate glasses, in general, are noted for their high thermal expansion coefficients and low melting temperatures. mdpi.com Specifically, adding barium oxide (BaO) to phosphate glass compositions can modify the glass network, and depending on its concentration, can either act as a network modifier or a glass former. csic.es This modification influences properties like density, glass transition temperature, and the coefficient of thermal expansion. csic.es
Studies on barium phosphate glasses have shown that their integration can enhance mechanical properties. For example, the dispersion of silver nanoparticles within a barium phosphate glass matrix was found to slightly improve the density and mechanical properties of the material. researchgate.net The addition of BaO to borosilicate glasses has also been shown to increase mass density, refractive index, and dielectric constant, while decreasing the optical bandgap. mdpi.com this compound could potentially be used as a precursor in the sol-gel process or melt-quenching techniques to create these advanced glass and ceramic materials, with the organic pentyl group burning off during high-temperature processing to leave behind a pure barium phosphate structure.
| Property | Effect of Barium Phosphate/Oxide Addition |
| Refractive Index | Increases wikipedia.orgmdpi.com |
| Density | Increases csic.esmdpi.com |
| Glass Transition Temp. | Increases csic.es |
| Thermal Expansion | High coefficient wikipedia.org, can decrease with substitution csic.es |
| Mechanical Properties | Can be improved researchgate.net |
Barium compounds, notably barium sulfate (B86663) which is often co-precipitated with zinc sulfide (B99878) to form lithopone (B576373), have historically been used as white pigments and fillers in paints and coatings. nih.gov While the use of lithopone has declined, synthetic barium sulfate is still employed as a functional filler and extender in coatings. specialchem.comulprospector.com Barium phosphate is also recognized for its use in imparting opacity, density, and durability to plastics, coatings, and paints. nus.edu.sg It can act as a stable substrate for colored pigments, improving the opacity and durability of decorative coatings and inks. nus.edu.sg Given these established applications for inorganic barium compounds, this compound could be explored as a specialty filler or a precursor for creating functional coatings, where the organic component might aid in dispersion or adhesion to polymer matrices before being integrated or removed.
The field of electrochemistry, particularly battery technology, represents a significant potential application for phosphate-based materials. Phosphate compounds are being investigated to enhance the performance and safety of lithium-ion and sodium-ion batteries. nus.edu.sgdiva-portal.org Barium phosphate, specifically, has been suggested to improve the efficiency, cycle life, and thermal stability of lithium-ion batteries. nus.edu.sg When used as an electrolyte additive, it can potentially boost ionic conductivity and electrochemical stability, leading to faster-charging and higher-energy-density batteries. nus.edu.sg
Phosphate-based electrolytes, such as those using triethyl phosphate (TEP), are being explored as non-flammable alternatives to conventional flammable organic carbonate solvents, addressing major safety concerns in batteries. diva-portal.orgrsc.org Highly concentrated phosphate electrolytes have shown good compatibility with graphite (B72142) anodes and can suppress the formation of lithium dendrites, which is a major failure mechanism in lithium-metal batteries. rsc.org this compound could be investigated as an electrolyte additive, where the phosphate group contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, and the barium ion could influence ionic transport and stability.
Advanced Separations and Adsorption Technologies
The development of functionalized materials for advanced separation and adsorption technologies is a burgeoning field of materials science. While specific studies on this compound for these applications are not prominent, extensive research has been conducted on organofunctionalized barium phosphate materials, demonstrating their potential in selective adsorption and separation processes.
Organofunctionalized barium phosphate materials have shown significant promise in the selective adsorption and exchange of ions and molecules from solutions. The underlying principle involves modifying the surface of the barium phosphate with organic functional groups that have a high affinity for specific target species. This functionalization enhances the material's capacity and selectivity for adsorption.
For instance, the available hydroxyl groups within the lamellar structure of barium phosphate can be reacted with silylating agents to introduce various functionalities. The introduction of amine-containing groups, for example, creates basic nitrogen centers that can effectively adsorb metal ions from aqueous or alcoholic solutions.
Detailed research findings on the adsorption capabilities of these materials are often presented in the form of adsorption isotherms, which describe the equilibrium between the adsorbate on the solid surface and in the solution.
Table 1: Adsorption Parameters for Metal Ions on Organofunctionalized Barium Phosphate
| Functional Group | Metal Ion | Adsorption Capacity (mmol g⁻¹) |
| Amine-functionalized | Ni²⁺ | Not specified |
| Amine-functionalized | Co²⁺ | Not specified |
| Amine-functionalized | FeCl₃ | Not specified |
| Amine-functionalized | CuCl₂ | Not specified |
| Amine-functionalized | ZnCl₂ | Not specified |
The development of organofunctionalized barium phosphate materials for targeted separation applications is an active area of research. The process typically involves the synthesis of a layered barium phosphate precursor, followed by a post-synthesis grafting of organic moieties onto its surface.
A common method for functionalization is the use of organosilanes, such as 3-aminopropyltriethoxysilane, which can covalently bond to the barium phosphate surface. The choice of the organic functional group is critical and is dictated by the specific separation task. For the separation of metal cations, amine-containing ligands are often employed due to their strong coordination ability.
The effectiveness of these materials is evaluated not only by their adsorption capacity but also by their selectivity, reusability, and performance in dynamic systems like packed columns. Studies have shown that packed columns of organofunctionalized barium phosphate can achieve high retention and recovery rates for metal ions from mixed solutions.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Methodologies for Enhanced Control over Morphology and Purity
The synthesis of Barium Pentyl Phosphate (B84403), likely achievable through a simple precipitation reaction between a soluble barium salt and a pentyl phosphate source, offers a foundational starting point. However, future research must explore more advanced synthetic routes to control the material's properties precisely. Conventional precipitation often yields materials with broad particle size distributions and variable crystallinity, which can be inadequate for specialized applications.
Novel methodologies that warrant investigation include:
Hydrothermal and Solvothermal Synthesis: These techniques, carried out in water or organic solvents at elevated temperatures and pressures, are powerful methods for producing highly crystalline materials with controlled morphologies. acs.orgresearchgate.netmdpi.comtandfonline.comberkeley.edu For Barium Pentyl Phosphate, hydrothermal synthesis could yield well-defined crystals, nanorods, or other structured forms by carefully tuning parameters such as temperature, pressure, reaction time, and the presence of structure-directing agents. mdpi.com
Mechanochemical Synthesis: This solvent-free or low-solvent approach involves the use of mechanical energy (e.g., ball milling) to induce chemical reactions. It is an emerging green chemistry technique that could offer an energy-efficient pathway to produce pure, nanocrystalline this compound powder. rsc.org
Precursor-Based Methods: The choice of precursors is critical. Research into using different organophosphate precursors, such as mono- or di-pentyl phosphates, could influence the stoichiometry and structure of the final product. mdpi.com The use of thermally labile mono-alkyl phosphate precursors has been shown to be effective for producing ceramic phosphates, a strategy that could be adapted for this compound to create well-defined materials upon controlled decomposition. rsc.orgrsc.org
Control over morphology is paramount for tuning a material's bulk properties, such as its surface area, porosity, and reactivity, which are crucial for applications in catalysis, adsorption, or as functional additives.
Deeper Mechanistic Understanding of Its Reactivity and Transformations
A fundamental understanding of the reactivity of this compound is essential for predicting its stability, degradation pathways, and potential interactions in various chemical environments. Key areas for mechanistic investigation include:
Hydrolysis: Organophosphate esters are susceptible to hydrolysis, a reaction that cleaves the P-O-C bond. osti.govlyellcollection.orgnih.govpearson.comnih.govttu.ee The rate of this reaction is highly dependent on pH and temperature. lyellcollection.orgnih.gov Future studies should quantify the hydrolysis kinetics of this compound under acidic, neutral, and alkaline conditions. This is crucial for understanding its persistence in aqueous environments and its stability in potential formulations. The mechanism could proceed via nucleophilic attack on the phosphorus atom, and understanding whether the P-O or C-O bond cleaves is fundamental. nih.govpearson.com
Thermal Decomposition: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed to determine the thermal stability of this compound. Understanding its decomposition temperature and the nature of the gaseous by-products and solid residues is critical for its application as a potential flame retardant or as a precursor for ceramic materials like barium phosphate. mdpi.com
Coordination Chemistry: The interaction between the barium ion and the pentyl phosphate ligand defines the compound's structure. Investigating the coordination environment of the barium cation and how the pentyl groups arrange themselves to form supramolecular structures will provide insight into its solid-state properties.
Development of Advanced Characterization Techniques for In-Situ Studies
To truly understand the formation and reactivity of this compound, researchers must move beyond post-synthesis characterization and employ advanced in-situ techniques. These methods allow for real-time observation of chemical and physical transformations as they occur.
Promising techniques for future investigation include:
In-Situ NMR and Raman Spectroscopy: These spectroscopic methods can monitor the evolution of species in the reaction solution during synthesis, providing kinetic data and identifying transient intermediates. rsc.orgnih.gov For instance, in-situ NMR could track the consumption of the pentyl phosphate precursor and the formation of the final product, shedding light on the nucleation and growth mechanisms. rsc.orgnih.gov Similarly, in-situ Raman spectroscopy can provide structural information about the framework as it crystallizes. ibm.comdigitellinc.com
In-Situ X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): Using a synchrotron source, these techniques can follow the crystallization process in real-time. researchgate.net In-situ XRD can identify crystalline phases as they form, while SAXS can provide information on particle size and shape evolution from the nanoscale, revealing details about the initial stages of self-assembly and nucleation. nih.govresearchgate.net
Advanced Mass Spectrometry Techniques: Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) could be developed to study the gas-phase reactivity of the organophosphate moiety, which is relevant for understanding its atmospheric fate. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for analyzing organophosphate compounds and their degradation products. pnrjournal.comnih.govdrawellanalytical.com
These advanced methods provide a dynamic picture of the material's lifecycle, from synthesis to transformation, which is unattainable with conventional static measurements.
Rational Design of this compound-Based Materials for Targeted Applications
With a fundamental understanding of its synthesis and reactivity, research can move towards the rational design of materials based on this compound for specific applications. The combination of an alkaline earth metal (barium) and an organophosphate group suggests several potential uses.
Future design strategies could target:
Flame Retardants: Organophosphate esters are widely used as flame retardants. nih.govd-nb.infoaaqr.orgcanada.canih.gov The phosphorus component can promote char formation in a fire, creating an insulating layer. The pentyl group would influence its compatibility with polymer matrices. Research should focus on incorporating this compound into polymers and testing the flame-retardant properties of the resulting composites.
Lubricant Additives: Metal salts of organophosphates can function as anti-wear and extreme pressure additives in lubricants. The this compound could form a protective tribofilm on metal surfaces under high pressure and temperature.
Precursors for Advanced Materials: As demonstrated with related compounds, metal alkyl phosphates can serve as single-source precursors for creating complex inorganic materials like mixed-metal phosphates or bioceramics after controlled thermal treatment. mdpi.comrsc.orgrsc.org Research could explore the pyrolysis of this compound, potentially in the presence of other metal salts, to synthesize novel functional ceramics.
Designed Affinity Receptors: Peptides designed to mimic enzyme active sites have been used as affinity receptors for organophosphate pesticides. acs.org In a similar vein, the specific structure of this compound could be exploited or modified to create materials with selective binding properties.
Rational design requires a synergistic approach, combining computational modeling to predict properties with experimental synthesis and testing to validate the designed materials. acs.orgnih.govosti.gov
Comprehensive Environmental Impact Assessment from a Chemical Persistence and Mobility Perspective
A critical area of research for any new chemical compound is its environmental fate and potential impact. For this compound, this requires a two-pronged assessment focusing on the barium cation and the organophosphate anion.
Key research questions include:
Chemical Persistence: The persistence of the compound will be largely determined by the rate of hydrolysis of the pentyl phosphate ester bond. osti.govlyellcollection.org Studies should measure its half-life in different environmental compartments (soil, water) under varying conditions (pH, temperature, microbial activity). While many organophosphates degrade relatively quickly, factors like low temperatures can significantly increase their persistence. lyellcollection.org
Mobility in Soil and Water: The mobility of barium in the environment is complex. It can be mobile in soluble forms but is often precipitated as insoluble salts like barium sulfate (B86663) or carbonate, or adsorbed onto clay and organic matter. ccme.cacdc.govsciendo.comgtk.fiepa.gov The presence of the pentyl phosphate anion could influence this behavior. It is crucial to study the leaching potential of this compound in different soil types. Under acidic conditions, barium's mobility may increase. ccme.cacdc.gov
Degradation Products: It is not sufficient to only study the parent compound. The environmental fate of its degradation products—pentanol (B124592) and barium phosphate—must also be assessed. While these are generally considered less toxic than many complex organophosphate pesticides, their impact on ecosystems should be formally evaluated.
Bioaccumulation Potential: Organophosphate triesters with hydrophobic properties can be prone to bioaccumulation. wikipedia.org The pentyl chain in this compound imparts some lipophilicity, and its potential to accumulate in organisms should be investigated.
A thorough environmental assessment is not only a scientific necessity but also a regulatory prerequisite for any potential large-scale application of the compound.
Compound Information Table
| Compound Name | Synonym(s) |
| This compound | Barium amyl phosphate |
| Pentanol | Amyl alcohol |
| Barium phosphate | - |
| Barium sulfate | - |
| Barium carbonate | - |
Q & A
Q. What are the established synthetic routes for barium pentyl phosphate, and how can researchers optimize reaction conditions for purity?
this compound can be synthesized via metathesis reactions between pentyl phosphate salts (e.g., disodium pentyl phosphate, CAS 68698-61-3 ) and barium chloride or nitrate. For example:
Key parameters include pH control (to prevent barium hydroxide formation) and stoichiometric precision. Post-synthesis purification via recrystallization in aqueous-organic solvents (e.g., ethanol/water) is recommended. Characterization should include FTIR for phosphate groups (950–1250 cm) and inductively coupled plasma mass spectrometry (ICP-MS) for barium quantification .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR): Use NMR to verify phosphate bonding (δ = 0–5 ppm for organophosphates). NMR can resolve pentyl chain protons (δ 0.5–1.5 ppm for CH/CH groups) .
- X-ray Diffraction (XRD): Compare experimental patterns with simulated crystallographic data (if available) to confirm lattice structure .
- Elemental Analysis: Validate C, H, P, and Ba percentages against theoretical values (e.g., Ba: ~35%, P: ~13% for ) .
Advanced Research Questions
Q. What experimental strategies mitigate inconsistencies in solubility measurements of this compound across studies?
Discrepancies often arise from solvent polarity, temperature, and ionic strength variations. To standardize measurements:
- Use saturated solutions equilibrated at 25°C for 24 hours.
- Quantify dissolved barium via atomic absorption spectroscopy (AAS) and phosphate via colorimetric assays (e.g., molybdenum blue method) .
- Report solvent systems (e.g., water, DMSO) and ionic additives (e.g., 0.1 M NaCl) to contextualize data .
Q. How can researchers design experiments to resolve conflicting reports on this compound’s thermal stability?
Conflicting thermogravimetric analysis (TGA) data may stem from moisture content or heating rate differences. To address this:
- Conduct TGA under inert gas (N) at controlled heating rates (e.g., 10°C/min).
- Couple with differential scanning calorimetry (DSC) to detect phase transitions and decomposition exotherms .
- Cross-validate with evolved gas analysis (EGA) to identify volatile byproducts (e.g., phosphine oxides) .
Q. What methodologies are recommended for analyzing this compound’s interactions with biological membranes in vitro?
- Langmuir-Blodgett Trough: Measure monolayer penetration kinetics using lipid films (e.g., phosphatidylcholine) to simulate membrane interactions .
- Fluorescence Quenching: Track membrane fluidity changes with probes like diphenylhexatriene (DPH) upon phosphate incorporation .
- Electrochemical Sensors: Deploy ion-selective electrodes to monitor Ba release in buffered solutions (pH 7.4) .
Methodological Best Practices
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow guidelines from Reviews in Analytical Chemistry:
- Specify reactant grades (e.g., ACS reagent), solvent purification methods, and inert atmosphere details (if applicable).
- Include step-by-step protocols in supplementary materials, noting deviations from established methods .
Q. What statistical approaches are suitable for resolving contradictory data in collaborative studies?
- Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by instrumental or procedural variability .
- Use Bland-Altman plots to assess inter-laboratory agreement for key parameters like melting points or solubility .
Tables
Table 1: Key Physicochemical Properties of this compound (Theoretical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
